molecular formula C13H15NO4 B2915745 Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate CAS No. 100373-19-1

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B2915745
CAS No.: 100373-19-1
M. Wt: 249.266
InChI Key: DEQYSMOBGAWMAL-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 2-oxopyrrolidine core substituted with a 4-methoxyphenyl group at position 4 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-9-5-3-8(4-6-9)10-7-14-12(15)11(10)13(16)18-2/h3-6,10-11H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQYSMOBGAWMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization to form the pyrrolidine ring. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield a hydroxyl-substituted pyrrolidine .

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural similarities with several pyrrolidine and pyridine derivatives, as evidenced by the provided literature. Key comparisons include:

Compound Structural Differences Key Properties/Applications
Ethyl 4,4-Dimethyl-2-oxopyrrolidine-3-carboxylate (CAS 90609-07-7) Ethyl ester (vs. methyl) and two methyl groups at position 3. Used in organic synthesis; higher alkyl substitution may enhance lipophilicity or stability.
Methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate Chlorophenyl substituent and fused indeno-pyridine ring. Potential bioactivity (e.g., antimicrobial) due to halogenated aromatic systems.
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Hexahydroquinoline core (vs. pyrrolidine) and additional methyl group. 1,4-Dihydropyridine derivatives exhibit calcium channel modulation and antibacterial activity.

Functional Group Influence

  • Methoxy Group : The 4-methoxyphenyl substituent is a common motif in nucleic acid synthesis reagents (e.g., phosphoramidites and CPG resins) and may confer steric or electronic effects that influence reactivity or binding interactions.
  • Ester vs. Other Protecting Groups: The methyl ester at position 3 contrasts with ethyl or cyanoethyl esters in related compounds (e.g., phosphoramidites in –6), which are critical for solubility and stepwise synthesis in oligonucleotide chemistry.

Crystallographic and Conformational Analysis

  • Software Tools : Programs like SHELX and ORTEP-3 are widely used for small-molecule refinement, which would be essential for resolving conformational details if experimental data were obtained.

Biological Activity

Methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate is a compound of significant interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{4}

This compound features a pyrrolidine ring with a methoxyphenyl substituent, which is believed to contribute to its biological activities.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of methoxyphenyl compounds have shown efficacy against various bacterial strains. A study highlighted that methyl esters and their derivatives can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus12100
P. aeruginosa10100

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of apoptotic pathways, particularly through the regulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-715Induction of apoptosis via Bcl-2
HeLa20Activation of caspase pathways

3. Neuroprotective Effects

Recent studies have suggested that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to enhance antioxidant enzyme activity and reduce lipid peroxidation in neuronal cell cultures exposed to neurotoxic agents .

Case Study: Anticancer Effects in Vivo

A notable study investigated the effects of this compound in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks, resulting in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Study: Neuroprotective Mechanisms

In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in improved cognitive function as assessed by behavioral tests. Biochemical assays indicated a decrease in malondialdehyde levels and an increase in superoxide dismutase activity, supporting its role as a neuroprotective agent.

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